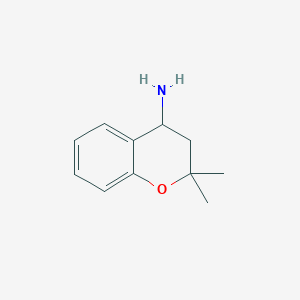

2,2-Dimethyl-chroman-4-ylamine

Description

Contextualizing 2,2-Dimethyl-chroman-4-ylamine within Chroman Chemistry

Chroman, a bicyclic ether, consists of a dihydropyran ring fused to a benzene (B151609) ring. This core structure is the backbone of a wide array of naturally occurring and synthetic compounds. researchgate.net The chroman scaffold is considered a "privileged structure" in drug discovery, as its derivatives are known to interact with a multitude of biological targets, exhibiting a broad range of pharmacological activities. acs.orgnih.govtandfonline.com Many natural products, including flavonoids and tocopherols (B72186) (a class of Vitamin E), contain the chroman skeleton. tandfonline.comcore.ac.uk

This compound is a specific synthetic derivative within this broad class. It is distinguished by key substitutions:

A gem-dimethyl group at the C2 position: This feature can influence the compound's conformational stability and lipophilicity, which are critical parameters for its interaction with biological systems.

An amine group at the C4 position: The presence of a primary amine provides a reactive site for further chemical modifications. This allows for the straightforward introduction of various functional groups and the construction of larger, more complex molecular architectures through reactions like amidation. acs.org

The structural difference between chromanones (chroman-4-ones) and chromans lies in the absence of a double bond between C2 and C3 in the dihydropyran ring of chromanones, which significantly alters their biological profiles. nih.govresearchgate.net this compound is derived from the corresponding 2,2-dimethyl-chroman-4-one, a key intermediate in its synthesis. researchgate.net

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| This compound | C11H15NO | 177.24 | 220634-41-3 |

| (2,2-Dimethyl-3,4-dihydro-2H-chromen-4-yl)amine hydrochloride | C11H16ClNO | 213.70 | 24700-18-3 |

| 6-Bromo-2,2-dimethylchroman-4-amine hydrochloride | C11H15BrClNO | 292.60 | 226922-92-5 |

Significance of this compound in Contemporary Chemical and Biological Sciences

The primary significance of this compound in contemporary research lies in its role as a versatile synthetic intermediate. acs.org The chroman-4-amine (B2768764) scaffold is a component of various molecules being investigated for a range of biological activities. The amine at the C4 position allows for the systematic modification of the structure, enabling researchers to build libraries of related compounds for structure-activity relationship (SAR) studies.

Detailed research findings have highlighted its utility in several areas:

Cystic Fibrosis Research: In the development of correctors for the cystic fibrosis transmembrane conductance regulator (CFTR) protein, the 2,2-dimethylchromanamine core was identified as a key component. acs.org Researchers synthesized a variety of amides by coupling different carboxylic acids with chromanyl amines, including the 2,2-dimethyl substituted version, to explore and optimize the compound's potency and efficacy. acs.org

Oncology Research: A series of 2,2-dimethyl-chroman-based analogues of Tamoxifen (B1202) were synthesized as potential anti-breast cancer agents. nih.gov These studies demonstrated that compounds derived from the chroman scaffold exhibited significant antiproliferative activity against both estrogen receptor-positive (ER+) and negative (ER-) breast cancer cell lines. nih.gov

Neurodegenerative Disease Research: While not directly studying this compound itself, research into related chromane (B1220400) derivatives has shown their potential as inhibitors of enzymes like butyrylcholinesterase (BuChE), which is a target in the management of Alzheimer's disease. core.ac.uk The gem-dimethylchroman-4-ol family, structurally very similar to the amine, showed good inhibitory activity. core.ac.uk

Antiparasitic Research: The broader class of chromenes and chromanones has been investigated for activity against parasites like Leishmania major. tubitak.gov.trnih.gov Synthetic derivatization of chromanone scaffolds has yielded compounds with significant leishmanicidal activity. tubitak.gov.tr

The utility of this compound is thus defined by its incorporation into larger, more functionally complex molecules. The specific stereochemistry at the C4 position can also be crucial, with studies showing that different enantiomers can have significantly different biological activities. acs.orgacs.org This makes the enantioselective synthesis and use of this compound an important aspect of modern medicinal chemistry.

| Derivative Class | Area of Research | Reported Finding | Reference |

|---|---|---|---|

| Amide derivatives | Cystic Fibrosis | Identified as potent correctors of the F508del-CFTR mutation. | acs.org |

| Tamoxifen analogues | Oncology (Breast Cancer) | Showed significant antiproliferative activity against MCF-7 and MDA MB-231 cells. | nih.gov |

| Chroman-4-ol family | Neurodegenerative Disease | Demonstrated inhibition of butyrylcholinesterase (BuChE). | core.ac.uk |

| Substituted Chromenes | Infectious Disease (Leishmaniasis) | Exhibited in vitro activity against Leishmania major. | tubitak.gov.tr |

Structure

3D Structure

Propriétés

IUPAC Name |

2,2-dimethyl-3,4-dihydrochromen-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-11(2)7-9(12)8-5-3-4-6-10(8)13-11/h3-6,9H,7,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSTIIIRGSQEQNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2=CC=CC=C2O1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90571719 | |

| Record name | 2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220634-41-3 | |

| Record name | 2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,2 Dimethyl Chroman 4 Ylamine and Its Analogs

Classical Synthetic Routes and their Evolution

Traditional methods for the synthesis of the 2,2-dimethyl-chroman framework have been well-established for decades. These routes typically involve multi-step sequences and have been refined over time to improve yields and expand substrate scope.

Friedel-Crafts Acylation Approaches to Chromanones as Precursors

The Friedel-Crafts acylation is a cornerstone of chromanone synthesis. This reaction typically involves the acylation of a phenol (B47542) with a suitable carboxylic acid or its derivative, often in the presence of a Lewis acid catalyst. The resulting ortho-acylphenol can then undergo cyclization to form the chromanone ring.

One established method involves the condensation of phenols with β,β-dimethylacrylic acid (3,3-dimethylacrylic acid). researchgate.net For instance, the use of bismuth(III) triflate as a catalyst in boiling toluene (B28343) has been shown to be an efficient tandem reaction approach to prepare 4-chromanones from electron-rich phenols and 3,3-dimethylacrylic acid. researchgate.net This process involves esterification, followed by a Fries rearrangement and an oxa-Michael ring closure. researchgate.net Yields for this one-pot procedure range from 25-90%. researchgate.net

Boron trifluoride etherate (BF₃·Et₂O) is another commonly employed catalyst for this transformation. researchgate.nettandfonline.com It facilitates the Friedel-Crafts reaction between a phenol and an appropriate acid, leading to the formation of the chromanone precursor. tandfonline.com For example, the synthesis of chromanone A, a natural product, utilized a selective Friedel-Crafts acylation of pyrocatechol (B87986) promoted by BF₃·Et₂O. rsc.orgsciforum.net

The choice of catalyst and reaction conditions can be critical. While polyphosphoric acid (PPA) can be used, it sometimes leads to a heterogeneous reaction mixture. jocpr.com Alternative catalysts and conditions have been explored to achieve better yields and milder reaction environments. tandfonline.com

Condensation Reactions in Chroman Synthesis

Condensation reactions are fundamental to the construction of the chroman ring system. A notable example is the Pechmann condensation, which is more commonly associated with coumarin (B35378) synthesis but can be adapted for chromanone synthesis by reacting substituted phenols with β-ketoesters in the presence of acid catalysts.

A prevalent strategy for synthesizing 2,2-dimethyl-chromans involves the condensation of a phenol with isoprene (B109036) or its derivatives. For instance, reacting polyphenol derivatives with isoprene in the presence of orthophosphoric acid or polyphosphoric acid (PPA) can yield 2,2-dimethyl chromans in good yields. jocpr.com PPA is often considered a superior condensing agent in these reactions. jocpr.com

Another approach involves the base-mediated aldol (B89426) condensation of a 2'-hydroxyacetophenone (B8834) with an appropriate aldehyde. nih.govacs.org This method has been optimized using microwave irradiation to efficiently produce 2-alkyl-substituted 4-chromanones. nih.govacs.orgacs.org The reaction of a 2'-hydroxyacetophenone with an aldehyde in the presence of a base like diisopropylamine (B44863) (DIPA) in ethanol (B145695) at elevated temperatures can provide the desired chromanones in moderate to high yields. nih.govacs.orgacs.org

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

| Phenols, 3,3-dimethylacrylic acid | Bismuth(III) triflate, toluene, boiling | 4-Chromanones | 25-90% | researchgate.net |

| Pyrocatechol, Propionic acid | BF₃·Et₂O, microwave | 2-hydroxy-3-methylacetophenone | 61% | sciforum.net |

| Polyphenol derivatives, Isoprene | Polyphosphoric acid (PPA) | 2,2-dimethyl chromans | Good | jocpr.com |

| 2'-Hydroxyacetophenones, Aliphatic aldehydes | Diisopropylamine, EtOH, microwave, 170°C | 2-Alkyl-substituted 4-chromanones | 43-88% | acs.org |

Reduction and Dehydration Strategies for Chroman Ring Formation

The reduction of chromanones is a key step in accessing chromans and subsequently, chroman-4-ylamines. The carbonyl group of the chromanone can be reduced to a hydroxyl group, forming a chroman-4-ol. This intermediate can then be either dehydroxylated to yield a chroman or dehydrated to form a chromene.

A common reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). nih.govacs.org The reduction of a chroman-4-one with NaBH₄ typically proceeds in high yield to the corresponding chroman-4-ol. nih.govacs.org For example, 8-bromo-6-chloro-2-pentylchroman-4-one was reduced to the corresponding chroman-4-ol in almost quantitative yield. nih.govacs.org

Following reduction, the resulting chroman-4-ol can undergo dehydration to form a chromene. This is often achieved using an acid catalyst such as p-toluenesulfonic acid (p-TSA) with a drying agent like magnesium sulfate. nih.govacs.org Alternatively, dehydroxylation to the chroman can be accomplished using reagents like triethylsilane in the presence of a Lewis acid such as BF₃·Et₂O. nih.govacs.org

The direct reduction of the C=C double bond in chromones to form chroman-4-ones is also a viable strategy. researchgate.net This can be achieved through various hydrogenation methods, including catalytic hydrogenation over palladium, platinum, or Raney nickel, as well as transfer hydrogenation. researchgate.net

| Starting Material | Reagents/Conditions | Product | Yield | Reference |

| 8-bromo-6-chloro-2-pentylchroman-4-one | NaBH₄, MeOH/THF | 8-bromo-6-chloro-2-pentylchroman-4-ol | ~100% | nih.govacs.org |

| 8-bromo-6-chloro-2-pentylchroman-4-ol | p-TSA, MgSO₄, toluene | 8-bromo-6-chloro-2-pentyl-2H-chromene | 63% | nih.gov |

| 8-bromo-6-chloro-2-pentylchroman-4-ol | Et₃SiH, BF₃·Et₂O | 8-bromo-6-chloro-2-pentylchroman | 44% | nih.govacs.org |

| Isoflavone | NH₄HCO₂, Pd/C, EtOH | Isoflavanone | ~100% | researchgate.net |

Advanced and Green Synthesis Techniques

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods. This has led to the adoption of advanced techniques like microwave-assisted synthesis and the design of elegant cascade reactions.

Microwave-Assisted Synthesis of 2,2-Dimethyl-chroman-4-ones

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, improved yields, and cleaner reactions. The synthesis of 2,2-dimethyl-chroman-4-ones and their derivatives has benefited significantly from this technology.

As mentioned earlier, the base-mediated condensation of 2'-hydroxyacetophenones and aliphatic aldehydes to form 2-alkyl-substituted 4-chromanones is highly efficient under microwave heating. acs.org Similarly, the synthesis of various chroman-4-one derivatives has been achieved through a one-step, base-mediated aldol condensation using microwave irradiation. nih.govacs.org This approach has proven effective for producing a range of substituted chroman-4-ones in good yields. nih.govacs.org

Solvent-free microwave-assisted synthesis has also been reported for the preparation of aurones and flavanones based on a 2,2-dimethylchroman-4-one (B181875) scaffold. osi.lv Furthermore, the cyclization of substituted phenols with 3-methyl-2-butenal (B57294) to form 2,2-dimethyl-2H-chromenes has been shown to be significantly faster under microwave irradiation compared to conventional heating. oup.com For example, a reaction that took 48 hours under thermal conditions could be completed in 25 minutes with comparable or better yields using microwaves. oup.com

Cascade Reactions for Pyranochromenone Derivatives

Cascade reactions, also known as domino or tandem reactions, are highly efficient processes in which a series of intramolecular transformations occur in a single synthetic operation. researchgate.net These reactions are atom-economical and can rapidly build molecular complexity from simple starting materials. researchgate.net

The synthesis of fused pyranochromenone derivatives, which are structurally related to chromans, has been achieved through cascade reactions. dntb.gov.ua For example, a multi-component cascade reaction involving 3-formylchromones, ethyl 2-(pyridine-2-yl)acetate derivatives, and amidine hydrochlorides has been developed to construct highly functionalized bipyrimidine derivatives. rsc.org

Another example is the intramolecular Prins/Friedel-Crafts cyclization cascade. beilstein-journals.org In this process, the treatment of substrates like 2-(2-vinylphenyl)acetaldehydes with a Lewis acid such as BF₃·Et₂O initiates an intramolecular Prins reaction. beilstein-journals.org The resulting benzyl (B1604629) carbenium ion is then trapped by an electron-rich aromatic compound via a Friedel-Crafts alkylation, leading to the formation of complex polycyclic structures in a single step. beilstein-journals.org

| Reaction Type | Key Features | Product Class | Reference |

| Microwave-Assisted Condensation | Reduced reaction times, improved yields | 2-Alkyl-substituted 4-chromanones | acs.org |

| Solvent-Free Microwave Synthesis | Environmentally friendly, efficient | Aurones and flavanones | osi.lv |

| Microwave-Assisted Cyclization | Significant rate enhancement | 2,2-Dimethyl-2H-chromenes | oup.com |

| Multi-component Cascade | High complexity from simple precursors | Functionalized bipyrimidines | rsc.org |

| Prins/Friedel-Crafts Cascade | Atom-economical, one-pot polycyclization | 4-Aryltetralin-2-ols | beilstein-journals.org |

Chemo- and Regioselective Synthesis

The controlled synthesis of specific isomers of chroman derivatives is crucial for their application. Chemo- and regioselective strategies allow for the precise placement of functional groups on the chroman scaffold.

One notable method involves an unprecedented C-methylation at the 2-position of 4-chromanone-2-carboxylates. This reaction is achieved with high chemo- and regioselectivity by using dimethylsulfoxonium methylide. researchgate.net Another approach describes the synthesis of various alkoxy-2,2-dimethyl-2H-benzopyrans and their subsequent reaction with phenylselenyl chloride to produce different phenylselenyl- and 3-chloro precocene analogs. researchgate.net

Furthermore, a tandem [3+2] heteroannulation strategy has been developed for the synthesis of carbazoles, which involves a modular approach to prepare tri- and tetracyclic structures. This method relies on the optimization of a Pd-catalyzed Buchwald–Hartwig amination followed by a C/N-arylation in a one-pot process, with mechanistic analyses confirming the chemo- and regioselective control of the bond-forming steps. burleylabs.co.uk Similarly, a highly regioselective synthesis of 2,4,5-(hetero)aryl substituted oxazoles is achieved through an intermolecular [3+2]-cycloaddition of unsymmetrical internal alkynes under gold catalysis. rsc.org

A summary of key regioselective synthetic methods is presented in the table below.

| Method | Reactants | Product | Key Features |

| C-methylation | 4-Chromanone-2-carboxylates, Dimethylsulfoxonium methylide | 2-Methyl-4-chromanone-2-carboxylates | High chemo- and regioselectivity researchgate.net |

| Phenylselenylation | Alkoxy-2,2-dimethyl-2H-benzopyrans, Phenylselenyl chloride | Phenylselenyl- and 3-chloro precocene analogs | Versatile for producing various analogs researchgate.net |

| Tandem [3+2] Heteroannulation | N/A | Tri- and tetracyclic carbazoles | Modular, one-pot process with high control burleylabs.co.uk |

| [3+2]-Cycloaddition | Unsymmetrical internal alkynes, N-nucleophilic 1,3-N,O-dipole equivalent | 2,4,5-(hetero)aryl substituted oxazoles | Gold-catalyzed, highly regioselective rsc.org |

Asymmetric Synthesis and Stereochemical Control

The biological activity of chroman derivatives is often dependent on their stereochemistry. Therefore, the development of asymmetric synthetic methods to produce specific enantiomers is of paramount importance.

The enantioselective synthesis of chromanamines has been a significant focus of research. One successful approach involves the use of palladium complexes with novel chiral Pyridine-Dihydroisoquinoline (PyDHIQ) ligands for the conjugate addition of arylboronic acids to 2-substituted chromones. This method provides access to chiral chromanones with tetrasubstituted stereocenters in good yields and excellent enantioselectivities. rsc.org

Another strategy utilizes a domino reaction facilitated by squaramide to combine trans-β-nitroolefins and 2-hydroxynitrostyrenes, resulting in chiral chromans with outstanding enantio- and diastereoselectivities. researchgate.net Furthermore, a palladium-catalyzed 6-endo-trig reaction using a novel monodentate phosphoramidite (B1245037) ligand has been developed for the synthesis of 2-aryl-2H-chromenes with high yield and enantioselectivity. nih.gov The synthesis of (S)-2,6-dimethylchroman-4-one has also been achieved through an intramolecular Mitsunobu cyclization as the key step. researchgate.net

The three-dimensional arrangement of atoms in a molecule, its stereochemistry, plays a critical role in how it interacts with biological receptors. Different stereoisomers of a compound can exhibit vastly different biological activities. This is because the binding of a ligand to a receptor is a highly specific process, often likened to a key fitting into a lock.

The spatial arrangement of functional groups on the ligand must be complementary to the binding site of the receptor for effective interaction. nih.gov Changes in stereochemistry can alter the way a ligand fits into the binding pocket, affecting the strength and type of interactions, such as hydrogen bonding, hydrophobic interactions, and electrostatic forces. nih.govusask.ca This can lead to one stereoisomer being a potent agonist while another is an antagonist or completely inactive. mdpi.com Computational studies, such as molecular dynamics simulations, have shown that the stereochemical sequence of oligomers significantly affects the structure of the resulting complexes with ligands and their binding strength. nih.gov

Precise control over the stereochemistry of 2,2-dimethyl-chroman-4-ylamine analogues is crucial for developing compounds with desired biological activities. The synthesis of all four stereoisomers of 2,2-dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane provides a clear example of this control. nih.gov

The key steps in this synthesis include a Sharpless asymmetric dihydroxylation of a benzopyran substrate to create cis-hydroxyl groups at the C3 and C4 positions with high enantioselectivity. nih.gov Subsequent inversion of the stereochemistry at the C4 position can be achieved through a Mitsunobu reaction, yielding the trans-isomer. nih.gov This allows for the selective synthesis of each of the four possible stereoisomers, enabling detailed studies of their structure-activity relationships. nih.gov The stereochemical changes are introduced to modulate the interaction with biological targets, such as estrogen receptors in the case of anti-breast cancer agents. nih.gov

The following table summarizes key methods for stereochemical control in the synthesis of chroman analogues.

| Method | Key Reagent/Reaction | Stereochemical Outcome | Application Example |

| Sharpless Asymmetric Dihydroxylation | (DHQ)2PHAL or (DHQD)2PHAL | Enantioselective formation of cis-diols | Synthesis of stereoisomers of 2,2-dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane nih.gov |

| Mitsunobu Reaction | Triphenylphosphine, DIAD | Inversion of stereochemistry at a chiral center | Creation of trans-isomers from cis-diols nih.gov |

| Steglich Esterification | DCC, DMAP | Esterification with retention of stereochemistry | Synthesis of stereoisomers of 2,2-dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane nih.gov |

Derivatization Strategies of this compound

Modification of the amine group in this compound through derivatization can significantly enhance its properties for both analytical detection and biological efficacy.

The derivatization of amines is a common strategy to improve their detection in analytical techniques like high-performance liquid chromatography (HPLC). Since many aliphatic amines lack a UV-absorbing or fluorescent chromophore, converting them into derivatives with these properties is essential for sensitive detection. sigmaaldrich.com Reagents such as 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) and 7-nitro-4-benzofurazanyl ethers readily react with primary and secondary amines to form stable, highly fluorescent derivatives. sigmaaldrich.commdpi.com This allows for their quantification at very low concentrations. nih.gov

From a biological perspective, derivatization of the amine group can lead to compounds with enhanced or novel biological activities. For instance, the synthesis of a series of substituted dimethyl-chroman-based tamoxifen (B1202) analogs, where the amine is part of a larger, flexible or constrained side chain, has resulted in compounds with significant antiproliferative activity against breast cancer cells. nih.gov Similarly, the introduction of lipophilic chains at the C6 position of chromanones in the form of amides has been shown to improve their anti-leishmanial activity. researchgate.net

The table below provides examples of derivatization reagents and their applications.

| Derivatization Reagent | Analyte Type | Purpose | Analytical Technique |

| 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) | Primary and diamines | Enhanced fluorescence detection | HPLC sigmaaldrich.com |

| 7-nitro-4-benzofurazanyl ethers | Secondary amino acids | Enhanced detection | HPLC mdpi.com |

| Phenyl isothiocyanate | Primary and secondary amines | UV detection | HPLC scribd.com |

| 2-picolylamine (PA) | Carboxylic acids | Enhanced detection in positive-ion mode | LC-ESI-MS/MS nih.gov |

Introduction of Diverse Substituents on the Chroman Ring

Synthetic modifications have been successfully performed at the 2-, 3-, 6-, and 8-positions of the chroman-4-one precursor. gu.se One common approach involves the reductive amination of a substituted 2,2-dimethylchroman-4-one to yield the corresponding 4-amine derivative. core.ac.uk This method has been used to create a library of gem-dimethylchroman-4-amines. core.ac.uk For instance, a study on the inhibition of butyrylcholinesterase (BuChE) synthesized a series of analogs where substituents on the aromatic ring significantly impacted activity. core.ac.uk The 8-methoxy substituted chroman-4-amine (B2768764) showed the highest inhibitory activity against equine BuChE, while the unsubstituted and 6-methyl substituted analogs were moderately active. core.ac.uk

The introduction of a bromine atom, for example at the 6-position to form 6-bromo-2,2-dimethylchroman-4-amine, provides a handle for further synthetic transformations through reactions like nucleophilic substitution or coupling reactions. The chroman structure is a recognized pharmacophore, and its derivatives are investigated for various therapeutic applications, including neurodegenerative diseases.

A base-mediated aldol condensation using microwave irradiation is an efficient one-step procedure for synthesizing substituted chroman-4-one precursors. acs.orgnih.gov This method allows for the introduction of substituents at the 2-, 6-, and 8-positions. acs.orgnih.gov Research has shown that for certain biological targets like Sirtuin 2 (SIRT2), larger, electron-withdrawing groups at the 6- and 8-positions, and an alkyl chain of three to five carbons at the 2-position are crucial for high potency. acs.org

The following table summarizes examples of substituents introduced onto the chroman ring and their precursors.

| Precursor Compound | Position(s) of Substitution | Introduced Substituent(s) | Synthetic Method |

| 2'-Hydroxyacetophenone | 2, 6, 8 | Alkyl, Bromo | Base-mediated aldol condensation acs.org |

| 2,2-dimethylchroman-4-one | 6 | Bromo | Not specified |

| Substituted chroman-4-one | 4 | Amino group | Reductive amination core.ac.uk |

| Chroman-4-one | 3 | NH2, Br, OAc, CN | Bromination followed by substitution gu.se |

Synthesis of Hybrid Molecules Incorporating this compound Scaffolds

The synthesis of hybrid molecules, which combine the 2,2-dimethyl-chroman scaffold with other pharmacologically active moieties, is an emerging strategy in drug discovery. This approach aims to create multifunctional molecules that can interact with multiple biological targets or possess enhanced activity. urfu.ru

One notable example is the creation of unnatural α-amino acids (UAAs) that incorporate a 7-hydroxy-2,2-dimethyl-chroman moiety. rsc.org In this work, an isoxazole (B147169) ring acts as a linker, connecting the chroman scaffold to an alanine (B10760859) derivative. The key step in this synthesis is a 1,3-dipolar cycloaddition reaction, resulting in novel isoxazole-tethered 2,2-dimethylchroman-amino acid hybrids. rsc.org

Another strategy involves creating hybrid structures by linking the chroman core to other heterocyclic systems known for their biological activities. For instance, hybrid molecules have been developed by combining fragments of triazolopyrimidines with fluoroquinolones, aiming to create compounds with dual antibacterial and antiviral potential. urfu.ru While not directly incorporating the this compound structure, this principle of creating hybrid molecules is highly relevant. The synthesis often involves creating appropriate functional groups on each precursor to form a linker between the two pharmacophores. urfu.ru

In the context of cancer therapy, a series of substituted dimethyl-chroman-based analogs of Tamoxifen have been synthesized. nih.gov These molecules, designed as anti-breast cancer agents, demonstrated significant antiproliferative activity against both estrogen receptor-positive (ER+) and negative (ER-) cancer cell lines. nih.gov

The following table provides examples of hybrid molecules synthesized from chroman-based structures.

| Chroman-Based Scaffold | Linked Moiety | Linker Type | Resulting Hybrid Molecule Class |

| 7-hydroxy-2,2-dimethyl-chroman | Alanine | Isoxazole | Unnatural α-amino acid (UAA) rsc.org |

| Substituted 2,2-dimethyl-chroman | Tamoxifen analog components | Not specified | Anti-breast cancer agents nih.gov |

Regioselective Functionalization of Chroman-4-ones

The regioselective functionalization of chroman-4-ones is a critical step in the synthesis of specifically substituted this compound and its analogs. The ability to introduce functional groups at precise locations on the chroman-4-one precursor allows for the systematic exploration of structure-activity relationships.

Various methods have been developed to achieve regioselectivity. For example, bromination at the 3-position of the chroman-4-one scaffold allows for the subsequent introduction of diverse substituents such as amino, bromo, acetate, and cyano groups through substitution reactions. gu.se

Cascade radical reactions have emerged as a powerful tool for synthesizing functionalized chroman-4-ones. A novel approach involves the cascade radical cyclization-coupling of 2-(allyloxy)arylaldehydes. nih.gov This method allows for the direct synthesis of phosphonate, azide, and hydroxy functionalized chroman-4-ones. The reaction is believed to proceed via an intramolecular addition of an acyl radical onto the alkene, followed by a selective cross-coupling. nih.gov Another cascade radical annulation reaction uses 2-(allyloxy)arylaldehydes and oxalates to produce ester-containing chroman-4-ones. researchgate.net

Visible-light photoredox catalysis offers a mild and efficient alternative for functionalization. One such method is the doubly decarboxylative Giese reaction, which has been used to synthesize 2-substituted-chroman-4-ones. nih.gov This reaction couples chromone-3-carboxylic acids with N-(acyloxy)phthalimides, which serve as precursors for alkyl radicals. nih.gov Another visible-light-driven protocol achieves the synthesis of 3-(arylmethyl)chroman-4-ones via the acylarylation of alkenes using cyanoarenes, in a metal- and aldehyde-free process. frontiersin.org

These advanced synthetic strategies provide access to a wide array of diversely functionalized chroman-4-ones, which are key intermediates for producing this compound derivatives with tailored properties. core.ac.ukfrontiersin.org

The table below details different regioselective functionalization methods for chroman-4-ones.

| Reagents | Position(s) Functionalized | Functional Group Introduced | Method |

| 2-(Allyloxy)arylaldehydes, Phosphonating/Azidating/Hydroxylating agents | 3 (via side chain) | Phosphonate, Azide, Hydroxy | Cascade radical cyclization-coupling nih.gov |

| 2-(Allyloxy)arylaldehydes, Oxalates | 3 (via side chain) | Ester | Cascade radical cyclization researchgate.net |

| Chromone-3-carboxylic acids, N-(Acyloxy)phthalimides | 2 | Alkyl | Visible-light photoredox doubly decarboxylative Giese reaction nih.gov |

| o-(Allyloxy)arylaldehydes, Cyanoarenes | 3 | Arylmethyl | Visible-light-driven alkene acylarylation frontiersin.org |

| Chroman-4-one, Brominating agent | 3 | Bromo | Bromination gu.se |

Reaction Mechanisms and Theoretical Studies of 2,2 Dimethyl Chroman 4 Ylamine Transformations

Mechanistic Investigations of Chroman Ring Formation

The formation of the chroman ring, the core structure of 2,2-dimethyl-chroman-4-ylamine, can be achieved through various synthetic strategies, with multi-component reactions being a particularly efficient approach.

Proposed Reaction Pathways in Multi-component Reactions

Multi-component reactions (MCRs) offer an efficient and atom-economical route to complex molecules like chroman derivatives from simple starting materials in a one-pot synthesis. nih.gov These reactions often proceed through a cascade of events. For instance, the reaction of salicylaldehydes with various conjugated olefins, such as α,β-unsaturated ketones or acrylates, is a popular method for chroman synthesis. acs.org

A proposed mechanism for a four-molecule cascade reaction to form pyrano[3,2-c]chromen-5-ones involves the initial formation of intermediates like iso-propylidenechroman-2,4-dione. researchgate.net Another approach involves a triphenylphosphine-catalyzed domino reaction where the γ-methyl group of an allenoate undergoes cyclization to form the chroman ring. acs.org Radical cascade reactions also provide a pathway for chroman synthesis. A possible mechanism involves the generation of an alkoxycarbonyl radical, which then attacks a C=C double bond, leading to cyclization and the formation of the chroman ring. mdpi.com

Role of Intermediates in Reaction Progression

Intermediates play a crucial role in the progression of chroman ring formation. In many syntheses, ortho-quinone methides (o-QMs) are key reactive intermediates. nih.govrsc.org These are often generated in situ and readily undergo [4+2] cycloaddition reactions to form the chroman framework. nih.govrsc.org

Acid and Base Catalysis in Chroman Synthesis

Both acid and base catalysis are widely employed in the synthesis of chroman derivatives. uva.nl

Acid Catalysis:

Acid catalysts like phosphorus oxychloride/zinc chloride and aluminum chloride/phosphorus oxychloride are used in the reaction of hydroxy-4-chromanones with unsaturated acids to form benzodipyran derivatives. researchgate.net

Bismuth(III) triflate has been shown to be an effective catalyst for the tandem reaction of electron-rich phenols with 3,3-dimethylacrylic acid to yield 4-chromanones. researchgate.net

Acid-catalyzed dehydration of 4-chromanols is a method for synthesizing chromans. researchgate.net

Base Catalysis:

Bases such as DABCO, potassium carbonate, and DBU are frequently used in the reactions of salicylaldehydes with conjugated olefins. acs.org

A base-mediated aldol (B89426) condensation using microwave irradiation provides an efficient one-step procedure for the synthesis of substituted chroman-4-ones. acs.org

The transformation of chalcones to the corresponding chroman-4-ones can be achieved under basic conditions. researchgate.net

Computational Chemistry and Molecular Modeling

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for understanding the structural and electronic properties of chroman derivatives and for elucidating reaction mechanisms.

Theoretical Calculations of Chemical Shifts and Structures

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data, such as NMR chemical shifts. modgraph.co.ukcore.ac.uk For a series of substituted 2,2-dimethylchroman-4-one (B181875) derivatives, DFT calculations of ¹H and ¹³C NMR chemical shifts have shown a close correlation with experimental values, particularly for the aromatic moiety. mdpi.comresearchgate.net These calculations help in the precise assignment of NMR signals. mdpi.comresearchgate.net

The accuracy of these theoretical predictions allows for a deeper understanding of substituent effects on the electronic environment of the molecule. mdpi.com For instance, linear correlations between DFT calculated and experimental ¹H and ¹³C NMR chemical shifts have been established, demonstrating the predictive power of these theoretical approaches. mdpi.com

| Nucleus | Correlation Equation | R² |

|---|---|---|

| ¹H (Aromatic) | δ_calc = 1.02 * δ_exp - 0.15 | 0.998 |

| ¹³C (Aromatic) | δ_calc = 1.01 * δ_exp - 2.50 | 0.999 |

Density Functional Theory (DFT) Applications in Reaction Analysis

DFT calculations are a powerful tool for investigating reaction mechanisms in detail. nih.govrsc.org They can be used to model reaction pathways, calculate the energies of intermediates and transition states, and thus predict the most likely reaction mechanism.

For example, in the context of a cascade radical annulation for the synthesis of ester-containing chroman-4-ones, DFT calculations were used to propose a plausible reaction pathway. mdpi.com The calculations helped to identify key intermediates and the energetic profile of the reaction, including the activation free energy for critical steps. mdpi.com DFT has also been used to understand the mechanism of NHC-catalyzed cycloaddition reactions to form other heterocyclic systems, providing insights that are applicable to chroman synthesis. nih.gov These theoretical investigations provide a molecular-level understanding of the reaction, complementing experimental findings. mdpi.comnih.gov

Pharmacophore Modeling for Dibenzo Derivatives and Analogs

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to interact with a specific biological target. nih.gov This approach is instrumental in designing new drugs and understanding structure-activity relationships. d-nb.info

For analogs of the chroman scaffold, such as dibenzo derivatives, pharmacophore models have been developed to evaluate their chemical characteristics. biointerfaceresearch.com Using software like LigandScout, researchers can map out features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic areas, and aromatic rings. biointerfaceresearch.comnih.gov A study on a series of dibenzo derivatives identified key HBA and HBD sites within their structures, providing a framework for designing new compounds with potentially enhanced biological activity. biointerfaceresearch.com These models help in the virtual screening of compound libraries to find new molecules that fit the defined pharmacophoric features and are therefore more likely to be active. nih.govcore.ac.uk The performance and predictive power of these models are often validated using methods like the "goodness of hit" (GH) score, which assesses their ability to distinguish active compounds from inactive ones. nih.gov

In Silico Docking Experiments with Biological Receptors

In silico molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. nih.gov This method is widely used to understand the molecular basis of a drug's activity and to screen for potential new drug candidates. acgpubs.org

Derivatives of the 2,2-dimethyl-chroman scaffold have been the subject of numerous docking studies to elucidate their binding modes with various biological receptors. These studies have revealed that chroman-based compounds can form stable complexes through specific interactions like hydrogen bonds and π-π stacking. nih.gov

For instance, docking experiments with tamoxifen (B1202) analogs based on the 2,2-dimethyl-chroman structure have explored their affinity for estrogen receptors-α and -β, which are key targets in breast cancer therapy. nih.gov In other research, a library of azolyl-2H-chroman-4-ones was docked against several fungal and bacterial proteins to assess their potential as antimicrobial agents. nih.gov Similarly, N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides, another class of chromone (B188151) derivatives, were docked against the HERA protein and Peroxiredoxins to investigate their cytotoxic and antioxidant activities, respectively. d-nb.info These computational analyses provide critical insights into the binding affinities and interaction patterns that govern the biological effects of these compounds. nih.govd-nb.info

Table 1: Summary of In Silico Docking Studies on Chroman Derivatives

| Compound Class | Target Receptor(s) | Key Findings | Reference(s) |

|---|---|---|---|

| 2,2-Dimethyl-chroman based tamoxifen analogs | Estrogen Receptors-α and -β | Elucidated possible binding affinity, supporting their potential as anti-breast cancer agents. | nih.gov |

| Azolyl-2H-chroman-4-ones | Fungal and bacterial proteins | Demonstrated high binding affinity through H-bond and π-π interactions, identifying potential antimicrobial agents. | nih.gov |

| N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides | HERA protein, Peroxiredoxins (3MNG) | Showed good binding interactions and free energies, corroborating their potential as cytotoxic and antioxidant agents. | d-nb.info |

| 2-Styrylchromones | Human α-amylase | Several compounds exhibited higher binding energies than the reference drug acarbose, suggesting potential as anti-diabetic agents. | acgpubs.org |

Stereochemical Mechanisms and Conformational Analysis

The three-dimensional structure, including stereochemistry and conformational preferences, plays a pivotal role in the biological activity of chroman derivatives. The interaction between a ligand and its receptor often requires a precise stereochemical arrangement for optimal binding. nih.gov

Studies on chromane (B1220400) derivatives have highlighted the importance of the stereocenter at the C4 position. For example, in a series of compounds designed as cystic fibrosis transmembrane conductance regulator (CFTR) correctors, the (R)-configuration at the C4 position of the chromane ring was found to be preferred for activity. acs.org The synthesis of stereochemically pure compounds, such as (R)-chroman-4-ylamine, is therefore crucial for developing selective and potent therapeutic agents. nih.gov As a ligand approaches its target, it can induce specific stereochemical changes in the receptor, a process that is fundamental to its mechanism of action. nih.gov

Influence of Steric Hindrance on Reactivity and Biological Activity

Steric hindrance refers to the slowing of chemical reactions due to the spatial bulk of substituents. wikipedia.org It is a critical nonbonding interaction that influences the shape, reactivity, and biological activity of molecules. wikipedia.org

In the this compound scaffold, the gem-dimethyl group at the C2 position introduces significant steric bulk. This feature can enhance the molecule's stability against ring-opening reactions. The spatial arrangement of atoms can also directly impact biological interactions. biointerfaceresearch.com For instance, substitutions at certain positions on the chromane ring can lead to diminished activity, likely due to unproductive steric interactions with the target receptor. acs.org Theoretical studies on related dibenzo derivatives have shown that increased steric bulk, as measured by parameters like molar volume and refraction, is a factor that can influence biological activity. biointerfaceresearch.com This suggests that steric effects must be carefully considered in the design of new analogs to ensure favorable binding and to avoid steric clashes within the receptor's active site. biointerfaceresearch.comwikipedia.org

Table 2: Physicochemical Parameters and Steric Effects in Dibenzo Derivatives

| Compound Feature | Molar Refraction (MR) (cm³) | Molar Volume (MV) (cm³) | Interpretation | Reference |

|---|---|---|---|---|

| Less bulky derivatives | Lower values | Lower values | Lower steric hindrance. | biointerfaceresearch.com |

Conformational Preferences and Internal Rotation

For derivatives of this compound, factors like conformational preferences and internal rotation are considered to be influential on their biological activity. biointerfaceresearch.com The orientation of the amine group at C4 relative to the rest of the chroman ring system is a key conformational variable. The steric hindrance imposed by the gem-dimethyl group at C2 can influence the conformational equilibrium of the heterocyclic ring and, consequently, the spatial presentation of the C4-amine group for receptor binding. Theoretical analyses suggest that these conformational factors, along with steric hindrance, are intertwined and collectively modulate the interaction of these molecules with their biological targets. biointerfaceresearch.com

Structure Activity Relationship Sar Studies of 2,2 Dimethyl Chroman 4 Ylamine Analogs

Exploration of Substituent Effects on Biological Activity

The biological activity of 2,2-dimethyl-chroman-4-ylamine analogs is highly sensitive to the nature and position of various substituents. Modifications to the chromane (B1220400) ring system, including the heterocyclic and aromatic portions, have profound effects on the compound's pharmacological profile.

The chromane ring system serves as the foundational scaffold for this class of compounds. While much of the SAR exploration has focused on pendant groups, modifications to the core ring structure itself are also significant. The fusion of the benzene (B151609) ring with the dihydropyran ring creates a rigid structure that properly orients substituents for interaction with biological targets. Studies on related heterocyclic systems suggest that replacements within the ring system, for instance, substituting the oxygen atom with sulfur (to form a thiochroman), can lead to compounds with distinct biological profiles, such as potent, oral selective estrogen receptor degraders (SERDs). nih.gov The integrity of this core structure is generally considered essential for maintaining the desired pharmacological activity.

Substitutions at the C2 and C4 positions of the dihydropyran ring are critical determinants of biological activity.

C4 Position : The amine group at the C4 position is a primary point for modification and interaction with biological targets. In the development of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) correctors, the amine at C4 is often acylated. For instance, coupling of various amine monomers at this position with moieties like 1-(2,2-difluorobenzo[d] nih.govnih.govdioxol-5-yl)cyclopropanecarboxylic acid led to the identification of highly potent CFTR correctors. acs.org The stereochemistry at the C4 position is also vital; studies on other chromane derivatives have revealed that a C4 trans methyl substitution can be the origin of selectivity for estrogen receptor alpha (ERα). nih.gov This highlights that both the nature of the substituent and its spatial orientation at C4 are pivotal for potency and selectivity.

Modification of the aromatic (benzene) portion of the chromane scaffold offers a powerful method to fine-tune the electronic and lipophilic properties of the molecule, thereby influencing its biological activity. Studies on the closely related 2,2-dimethylchroman-4-one (B181875) scaffold have provided valuable insights into these effects. nih.govmdpi.com

The introduction of substituents at the 5-, 6-, and 7-positions of the aromatic ring has been systematically studied. The electronic effects of these substituents can be interpreted using the Hammett equation, which correlates reaction rates and equilibrium constants with substituent parameters. Good correlations have been observed for carbons para to the substituent group, indicating a predictable transmission of electronic effects through the aromatic system. nih.govmdpi.com In contrast, the effects on meta carbons show no linear trends. nih.govmdpi.com This suggests that substituents that can exert strong resonance effects are particularly effective at modulating the properties of the molecule when placed at specific positions on the aromatic ring. For example, in the development of CFTR correctors based on the chromane scaffold, a difluoromethoxy group at the 7-position was found to be a key feature of the highly potent corrector ABBV/GLPG-2222. acs.org

| Substitution Position | Observation | Implication on Activity | Reference |

| C7 | Introduction of a difluoromethoxy group. | Part of a highly potent CFTR corrector. | acs.org |

| Para- to substituent | Good correlation in Hammett equation analysis. | Predictable modulation of electronic properties and activity. | nih.govmdpi.com |

| Meta- to substituent | No linear trend in electronic effects observed. | Less predictable impact on overall activity. | nih.govmdpi.com |

Pharmacological Target Interactions and Ligand Design

Analogs of this compound have been designed and optimized to interact with specific pharmacological targets, most notably estrogen receptors and the CFTR protein. The design of these ligands leverages the structural insights gained from SAR studies to achieve high affinity and specific biological responses.

The chromane scaffold is a well-established platform for the development of selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs). nih.govnih.gov These compounds can exhibit tissue-selective agonist or antagonist activity, making them valuable for conditions like breast cancer and osteoporosis. nih.gov

The design of chromane-based estrogen receptor (ER) ligands relies on mimicking the key interactions of the natural ligand, estradiol. The chromane core serves as a rigid scaffold to position key pharmacophoric features, such as a phenolic hydroxyl group (or a group that can mimic it) and a side chain that can modulate the conformational state of the receptor. researchgate.net X-ray crystallography studies have shown that substitutions on the chromane scaffold can directly influence receptor subtype selectivity. For example, a C-4 trans methyl substitution on a cis-2,3-diphenyl-chromane platform was found to be the origin of ERα-selectivity. nih.gov Potent antagonists derived from this class were also found to be effective estrogen receptor down-regulators, demonstrating their potential in inhibiting the growth of ER-positive cancer cells. nih.gov

Derivatives of this compound have emerged as a highly potent class of correctors for the F508del mutation in the CFTR protein, the most common cause of cystic fibrosis. acs.org This mutation leads to protein misfolding and degradation. Corrector molecules aim to rescue the trafficking of the mutant protein to the cell surface.

The discovery of the clinical candidate ABBV/GLPG-2222, a compound featuring a 2,2-dimethyl-chroman core, highlights the importance of this scaffold for CFTR correction. acs.org SAR studies revealed several key structural determinants for this activity:

The Amide Linkage at C4 : The amine at the C4 position is typically part of an amide linkage. The nature of the acyl group is critical. A 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl moiety was identified as a highly effective component.

Aromatic Ring Substitution : A carboxylic acid group on a phenyl ring attached to the C2 position of the chromane was found to optimize ADME (absorption, distribution, metabolism, and excretion) properties while maintaining potent pharmacological activity. acs.org

Stereochemistry : The specific stereoisomer (2R,4R) of the chromane core was essential for high potency.

These findings illustrate a "three-mechanism strategy" for addressing CFTR mutations, where correctors like the chromane derivatives are used in combination with potentiators (which increase the channel opening probability) and sometimes read-through agents (for nonsense mutations) to achieve the greatest functional improvement. nih.gov

| Compound | Core Structure | Key Substitutions | Target Activity | Reference |

| ABBV/GLPG-2222 | (2R,4R)-2,2-Dimethyl-chroman | 4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino); 7-(difluoromethoxy); 2-(4-carboxyphenyl) | Potent F508del CFTR Corrector | acs.org |

| ERα-selective Antagonists | cis-2,3-Diphenyl-chromane | C-4 trans methyl | ERα antagonism and degradation | nih.gov |

Hypoxia Inducible Factor-1 (HIF-1) Pathway Inhibition

The hypoxia-inducible factor-1 (HIF-1) signaling pathway is a critical regulator of cellular adaptation to low oxygen environments and is a key target in cancer therapy. Research into the structure-activity relationships (SAR) of 2,2-dimethyl-2H-chromene-based arylsulfonamide analogs has provided valuable insights into the structural requirements for inhibiting HIF-1 transcriptional activity. These studies have primarily focused on modifications at three key regions of the molecule to optimize potency and pharmacological properties.

A significant finding is that the substitution pattern on the arylsulfonyl group plays a crucial role in the inhibitory activity. Among various analogs synthesized and tested, those possessing a 3,4-dimethoxybenzenesulfonyl group exhibited the strongest inhibition of HIF-1 activity. This suggests that the electronic and steric properties of this substituent are optimal for interaction with the biological target.

Furthermore, modifications of the amine moiety have been shown to significantly influence the inhibitory effect. The presence of a propan-2-amine group in this region conferred the most potent inhibitory effect on HIF-1 activated transcription in a reporter gene assay. This highlights the importance of the size and nature of the substituent at this position for optimal activity.

Alterations at the C-8 position of the 2,2-dimethyl-2H-chromene ring have also been explored. Analogs with a hydrogen at the C-8 position generally demonstrated stronger inhibition compared to those with a methoxy (B1213986) group. However, in some cases, a hydroxyl group at this position showed stronger inhibition at lower concentrations, though the dose-dependent inhibition increased more sharply for the analog with hydrogen at C-8. These findings underscore the subtle interplay of substituents on the chromene scaffold in modulating HIF-1 pathway inhibition.

The table below summarizes the SAR findings for key analogs.

| Compound ID | Arylsulfonyl Group | Amine Moiety | C-8 Substituent | HIF-1 Inhibition |

| Analog 1 | 3,4-dimethoxybenzenesulfonyl | Propan-2-amine | Hydrogen | Strongest |

| Analog 2 | Other arylsulfonyl groups | Propan-2-amine | Hydrogen | Weaker |

| Analog 3 | 3,4-dimethoxybenzenesulfonyl | Other amines | Hydrogen | Weaker |

| Analog 4 | 3,4-dimethoxybenzenesulfonyl | Propan-2-amine | Methoxy | Weaker than H |

| Analog 5 | 3,4-dimethoxybenzenesulfonyl | Propan-2-amine | Hydroxyl | Strong at low conc. |

Cannabinoid Receptor Ligand Activity

While direct SAR studies on this compound analogs as cannabinoid receptor ligands are not extensively available, research on structurally related coumarin (B35378) derivatives provides valuable insights into the structural features that may govern activity at cannabinoid receptors (CB1 and CB2). These studies reveal that modifications at various positions of the core scaffold significantly impact binding affinity and functional activity.

For a series of modified coumarins, the nature of the substituent at position 7 was found to be a key determinant of receptor affinity and selectivity. Derivatives with a large pentyl group at this position exhibited high affinity for both CB1 and CB2 receptors. In contrast, bulkier substituents at the same position conferred high selectivity towards the CB2 receptor. This suggests that the size and lipophilicity of the substituent at this position are critical for differentiating between the two cannabinoid receptor subtypes.

The substitution pattern on a pyridyl moiety within the substituent at position 7 also influenced receptor affinity. For the CB1 receptor, the highest potency was observed with an ortho-pyridyl configuration, followed by a meta-pyridyl configuration, while a para-pyridyl configuration resulted in a complete loss of potency. This indicates a specific spatial requirement for interaction with the CB1 receptor binding pocket.

Furthermore, the nature of the substituent at position 3 of the coumarin ring was also found to be important for activity. The introduction of a butyl group at this position in conjunction with a 1-butylcyclopentyl group at position 7 resulted in a potent and selective CB2 agonist. Similarly, a propyl group at position 3 with a 1-butylcyclohexyl group at position 7 also yielded a highly potent and selective CB2 agonist.

The table below summarizes the key SAR findings for coumarin-based cannabinoid receptor ligands.

| Position 3 Substituent | Position 7 Substituent | Receptor Activity |

| Butyl | 1-butylcyclopentyl | Potent and selective CB2 agonist |

| Propyl | 1-butylcyclohexyl | Potent and selective CB2 agonist |

| - | Pentyl | High affinity for CB1 and CB2 |

| - | Bulky substituents | High selectivity for CB2 |

| - | o-pyridyl containing | Highest CB1 potency |

| - | m-pyridyl containing | Moderate CB1 potency |

| - | p-pyridyl containing | Loss of CB1 potency |

Tyrosine Kinase Modulation

Research on chromene and furochromone derivatives has shed light on the structural requirements for the inhibition of tyrosine kinases, which are critical enzymes in cellular signaling pathways and are often dysregulated in cancer. While specific SAR studies on this compound analogs are limited, the findings from these related scaffolds provide a basis for understanding the potential for tyrosine kinase modulation.

Studies on 4-aryl-4H-chromene derivatives have identified this scaffold as a promising starting point for the development of Src kinase inhibitors. The nature and substitution pattern of the aryl group at the 4-position are critical for inhibitory activity.

In a series of furochromone and benzofuran (B130515) derivatives targeting VEGFR-2, a key tyrosine kinase involved in angiogenesis, specific substitutions were found to be crucial for potent inhibition. For instance, a 6-acetyl-4-methoxy-7-methyl-5H-furo[3,2-g]chromen-5-one derivative demonstrated very high anti-VEGFR-2 activity. This highlights the importance of the substitution pattern on the fused ring system for potent enzyme inhibition.

The table below summarizes the key SAR findings for chromene-based tyrosine kinase inhibitors.

| Scaffold | Key Substitutions | Target Kinase | Activity |

| 4-aryl-4H-chromene | Varied aryl groups at C4 | Src | Inhibitory activity observed |

| Furo[3,2-g]chromen-5-one | 6-acetyl-4-methoxy-7-methyl | VEGFR-2 | High inhibitory activity |

| Furochromone/Benzofuran | Carbonitrile moiety | Not specified | Potent cytotoxicity |

| Furochromone/Benzofuran | Imide series | Not specified | Significant in vivo anticancer activity |

Sirtuin Modulation

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in various cellular processes, and their modulation has therapeutic potential in a range of diseases. SAR studies of substituted chroman-4-one and chromone (B188151) derivatives have identified key structural features necessary for the selective inhibition of Sirtuin 2 (SIRT2).

A crucial determinant of SIRT2 inhibitory potency is the substitution pattern on the chroman-4-one core. The most potent inhibitors were found to be substituted at the 2-, 6-, and 8-positions. Larger, electron-withdrawing substituents at the 6- and 8-positions were favorable for high potency. This suggests that these groups may engage in specific interactions within the SIRT2 active site.

The nature of the substituent at the 2-position also significantly influences inhibitory activity. An alkyl chain with three to five carbons in this position was found to be optimal for high potency. Branching of this alkyl chain in the vicinity of the chroman-4-one ring system, such as an isopropyl group, led to a decrease in inhibitory activity compared to the corresponding n-propyl derivative. This indicates a preference for a linear alkyl chain of a specific length.

Furthermore, the integrity of the carbonyl group at the 4-position of the chroman-4-one ring was found to be crucial for high inhibitory potency. This suggests that the carbonyl group is likely involved in a key interaction with the enzyme, such as hydrogen bonding.

The table below summarizes the SAR for chroman-4-one-based SIRT2 inhibitors.

| 2-Position Substituent | 6- and 8-Position Substituents | 4-Position | SIRT2 Inhibition |

| C3-C5 alkyl chain | Large, electron-withdrawing | Carbonyl | High potency |

| Isopropyl | Large, electron-withdrawing | Carbonyl | Decreased potency |

| Phenyl | Large, electron-withdrawing | Carbonyl | Decreased potency |

| C3-C5 alkyl chain | Electron-donating | Carbonyl | Lower potency |

| C3-C5 alkyl chain | Large, electron-withdrawing | Modified | Lower potency |

E1 Activating Enzyme Inhibition

At present, there is a lack of specific research findings in the public domain detailing the structure-activity relationship of this compound analogs as inhibitors of the E1 activating enzyme.

Elucidation of Key Structural Motifs for Optimized Function

The optimization of the biological function of this compound analogs is dependent on the fine-tuning of several key structural motifs. The 2,2-dimethyl-chroman core serves as a privileged scaffold, and its substitution pattern dictates the interaction with various biological targets.

For HIF-1 pathway inhibition, the presence of a 3,4-dimethoxybenzenesulfonyl group has been identified as a critical motif for potent activity. This suggests that the electronic and steric properties conferred by the dimethoxy substitution are essential for optimal interaction with the target protein. In conjunction with this, a propan-2-amine moiety has been shown to be the optimal substituent in another region of the molecule, highlighting the importance of a specific combination of structural features for maximal inhibitory effect.

In the context of sirtuin modulation, particularly SIRT2 inhibition, key structural motifs for optimized function include an alkyl chain of three to five carbons at the 2-position of the chroman-4-one ring, and large, electron-withdrawing groups at the 6- and 8-positions. The intact carbonyl group at the 4-position is also a crucial motif, indicating its direct involvement in the inhibitory mechanism.

For cannabinoid receptor activity, based on studies of related coumarin scaffolds, a lipophilic substituent at position 7 is a key determinant of affinity and selectivity. The size of this substituent can be tuned to achieve selectivity for the CB2 receptor over the CB1 receptor. Furthermore, the specific stereochemistry and electronic nature of substituents on appended aromatic rings, such as a pyridyl group, are critical for optimizing interactions with the receptor binding pocket.

Development of Stereochemically Flexible and Constrained Analogs

The development of both stereochemically flexible and constrained analogs of the 2,2-dimethyl-chroman scaffold has been a strategy to probe the conformational requirements for biological activity and to enhance potency and selectivity. By introducing varying degrees of rigidity or flexibility, researchers can investigate how the spatial arrangement of key functional groups influences interactions with biological targets.

A series of substituted 2,2-dimethyl-chroman-based analogs of Tamoxifen (B1202) have been synthesized as anti-breast cancer agents, incorporating both flexible and constrained structural features. These analogs were designed to explore the impact of stereochemistry on their antiproliferative activity against both estrogen receptor-positive (ER+) and negative (ER-) cancer cells.

The synthesized compounds included stereochemically flexible ether and amine side chains, as well as more constrained cyclic structures. The evaluation of these analogs revealed that specific stereochemical arrangements are crucial for potent antiproliferative activity. The introduction of constraints can lock the molecule into a bioactive conformation, potentially increasing its affinity for the target receptor. Conversely, flexible side chains allow the molecule to adopt different conformations, which may be beneficial for interacting with multiple targets or overcoming resistance mechanisms.

The study of these analogs demonstrated that both flexible and constrained derivatives can exhibit significant antiproliferative activity, with some compounds showing efficacy in the low micromolar range. This highlights the importance of exploring a diverse range of stereochemical arrangements to identify optimal drug candidates. In-silico docking studies of these analogs with estrogen receptors-α and -β have further elucidated the possible binding modes and the influence of stereochemistry on receptor affinity.

| Compound Series | Stereochemical Feature | Biological Activity |

| 19a-e, 20a-e | Flexible side chains | Significant antiproliferative activity |

| 21, 22a-e | Constrained cyclic structures | Significant antiproliferative activity |

| 19b, 19e, 22a, 22c | Specific stereoisomers | Potent antiproliferative activity via apoptosis |

Advanced Applications and Future Directions in 2,2 Dimethyl Chroman 4 Ylamine Research

Medicinal Chemistry Applications of 2,2-Dimethyl-chroman-4-ylamine Scaffolds

The inherent structural features of the chroman ring system allow for diverse chemical modifications, leading to the development of potent agents for various diseases.

Researchers have synthesized and evaluated a series of substituted 2,2-dimethyl-chroman-based analogs of Tamoxifen (B1202) for their potential as anti-breast cancer agents. nih.gov These compounds have demonstrated significant antiproliferative activity against both estrogen receptor-positive (ER+, MCF-7) and estrogen receptor-negative (ER-, MDA MB-231) breast cancer cell lines. nih.gov The synthesized compounds, including both stereochemically flexible and constrained structures, showed IC₅₀ values ranging from 8.5 to 25.0 µM. nih.gov Further investigation into the most promising compounds revealed they induce apoptosis, contributing to their antiproliferative effects. nih.gov A study on a different series of chroman derivatives also reported notable inhibitory effects on the MCF-7 human breast cancer cell line, with one compound in particular showing a promising GI₅₀ (concentration for 50% inhibition of cell growth) of 34.7 µM. nih.gov

Table 1: Antiproliferative Activity of Selected 2,2-Dimethyl-chroman Analogs

| Compound | Cell Line | IC₅₀ (µM) |

| 19b | MCF-7 (ER+) | Data not specified |

| 19e | MCF-7 (ER+) | Data not specified |

| 22a | MCF-7 (ER+) | Data not specified |

| 22c | MCF-7 (ER+) | Data not specified |

| 19a-e, 20a-e, 21, 22a-e | MCF-7 (ER+) & MDA MB-231 (ER-) | 8.5 - 25.0 |

| 6i | MCF-7 (ER+) | 34.7 (GI₅₀) |

Analogs of the chroman scaffold, such as thiochromanones (sulfur analogs), have emerged as a promising class of anti-leishmanial agents. nih.gov Leishmaniasis is a parasitic disease for which new treatments are urgently needed due to drug resistance and toxicity issues. nih.govinfontd.org Research has shown that acyl hydrazone derivatives of thiochroman-4-ones significantly enhance anti-leishmanial activity. nih.govinfontd.org In one study, semicarbazone and thiosemicarbazone derivatives of thioflavanone displayed the highest activities against the intracellular amastigote form of Leishmania panamensis. nih.govinfontd.org Specifically, two compounds, 19 and 20, showed EC₅₀ values of 5.4 µM and 5.1 µM, respectively, with low cytotoxicity, leading to high selectivity indexes. nih.govinfontd.org In another study, novel 2,2-dimethylthiochromanone derivatives were synthesized, and the most potent compounds were phenylalkenyl and haloalkyl amides, with IC₅₀ values of 10.5 µM and 7.2 µM, respectively. nih.gov

Table 2: Anti-leishmanial Activity of Thiochroman-4-one (B147511) Derivatives

| Compound Class | Derivative | Target | EC₅₀ / IC₅₀ (µM) | Cytotoxicity (LC₅₀, µM) | Selectivity Index (SI) |

| Thioflavanone | Semicarbazone (19) | L. panamensis | 5.4 | 100.2 | 18.6 |

| Thioflavanone | Thiosemicarbazone (20) | L. panamensis | 5.1 | 50.1 | 9.8 |

| 2,2,6-trimethoxythiochromanone | Phenylalkenyl amide (11a) | Leishmania | 10.5 | Not specified | Not specified |

| 2,2,6-trimethoxythiochromanone | Haloalkyl amide (11e) | Leishmania | 7.2 | Not specified | Not specified |

Data compiled from studies on thiochroman-4-one derivatives against Leishmania parasites. nih.govnih.govinfontd.org

The term antineoplastic refers to agents that inhibit or prevent the growth and spread of tumors. wikipedia.orgdrugbank.com The 2,2-dimethyl-chroman scaffold is a key component in the design of such agents. As detailed previously, derivatives of this structure have been synthesized as tamoxifen analogs, showing potent activity against breast cancer cell lines by inducing apoptosis. nih.gov The broader chroman-4-one class of compounds has also been widely utilized as intermediates in the synthesis of various bioactive molecules with demonstrated anticancer properties. mdpi.com Furthermore, novel synthesized classes of antitumor agents, such as substituted 4-amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one (ATBO) analogs, have displayed potent inhibitory activity against a range of human tumor cell lines. nih.gov Certain ATBO analogs with a 4-methoxyphenyl (B3050149) group were found to be extremely potent, with ED₅₀ values as low as 0.008 µM. nih.gov

Derivatives of the chroman scaffold exhibit a wide spectrum of biological activities, including anti-inflammatory and antimicrobial effects. mdpi.comsemanticscholar.org In the pursuit of potent anti-inflammatory agents, a series of novel chroman derivatives were synthesized and screened for their ability to inhibit TNF-α-induced expression of the intercellular adhesion molecule-1 (ICAM-1) in human endothelial cells. rsc.org One compound, N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide, was identified as the most potent in this assay. rsc.org

In terms of antimicrobial properties, chroman-4-ones and their derivatives, such as homoisoflavonoids, have shown potential against various fungi and bacteria. mdpi.com Studies have demonstrated that the introduction of certain functional groups, like a benzyl (B1604629) group, can confer antimicrobial activity to a previously inactive precursor. mdpi.com For instance, certain homoisoflavonoid derivatives exhibited enhanced antimicrobial activity compared to their chroman-4-one precursors, with Minimum Inhibitory Concentrations (MIC) against S. epidermidis and other bacteria recorded at 128 µg/mL. mdpi.com

Table 3: Bioactivity of Various Chroman Derivatives

| Compound Type | Biological Activity | Key Finding |

| N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide | Anti-inflammatory | Most potent inhibitor of TNF-α-induced ICAM-1 expression. rsc.org |

| Homoisoflavonoid (from chroman-4-one) | Antimicrobial | MIC of 128 µg/mL against S. epidermidis. mdpi.com |

| Homoisoflavonoid (from chroman-4-one) | Antimicrobial | More potent than gentamicin (B1671437) against certain bacteria. mdpi.com |

| Coumarin-sulfonamide derivatives | Antimicrobial | Activity equal to or higher than standard antimicrobials against at least one microorganism. mdpi.com |

Integration with Biological Systems and Assays

Evaluating the therapeutic potential of novel compounds requires robust biological assays to determine their potency and efficacy at a cellular level.

A variety of cellular assays are employed to quantify the biological effects of this compound derivatives. For anticancer applications, in vitro antiproliferative assays are fundamental. These typically involve treating cancer cell lines, such as MCF-7 (breast cancer) and MDA MB-231 (breast cancer), with the test compounds. nih.gov The potency is then quantified by determining the IC₅₀ or GI₅₀ value, which represents the concentration of the drug required to inhibit cell growth by 50%. nih.gov Further mechanistic insights are gained through cell cycle analysis and apoptosis assays, which can confirm if the compounds induce programmed cell death. nih.gov

In the context of anti-leishmanial agents, in vitro activity is assessed against the clinically relevant intracellular amastigote form of the Leishmania parasite. nih.govinfontd.org The potency is measured as the median effective concentration (EC₅₀). nih.gov Crucially, the cytotoxicity of these compounds is simultaneously evaluated against human cell lines, such as human monocytes (U-937), to determine the median lethal concentration (LC₅₀). nih.gov The ratio of these two values (LC₅₀/EC₅₀) provides the selectivity index (SI), a critical parameter that indicates the compound's safety margin and its specific activity against the parasite versus the host cells. nih.gov

For anti-inflammatory activity, a common assay measures the inhibition of inflammatory markers. For example, the ability of chroman derivatives to suppress the expression of ICAM-1 on human endothelial cells induced by tumor necrosis factor-alpha (TNF-α) is a well-established method to screen for anti-inflammatory potential. rsc.org

In Vivo Models for Therapeutic Efficacy

The therapeutic potential of chroman derivatives, while extensively studied in vitro, is increasingly being validated through in vivo models. These studies are crucial for understanding the pharmacokinetic profiles, efficacy, and physiological effects of these compounds in a whole-organism context.

One area of significant interest is oncology. For instance, a study on a novel chromen-4-one derivative in a rat model of hepatocellular carcinoma (HCC) induced by diethylnitrosamine (DEN) demonstrated notable antitumor activity. The compound was found to down-regulate the expression of pro-inflammatory genes such as TNF-α and VEGF, which are key initiators in HCC. Furthermore, it modulated the levels of p53, Cytochrome C, and MMP-9, and restored the balance between the anti-apoptotic protein Bcl2 and the pro-apoptotic protein Bax. researchgate.net This ability to target primary inflammatory initiators of HCC suggests a promising therapeutic strategy for this and potentially other cancers. researchgate.net

Another patent highlights the use of novel chroman derivatives as selective anti-cancer and chemotherapeutic agents. The patent describes compounds such as 3-(4-hydroxyphenyl)-4-(4-methoxyphenyl)chroman-7-ol, which have been investigated for their efficacy in melanoma cells and their pharmacokinetic profiles. google.com While not specifically this compound, these studies on structurally related chromans provide a strong rationale for evaluating its therapeutic efficacy in similar in vivo cancer models.

The following table summarizes key findings from in vivo studies of chroman derivatives:

| Compound Class | Model System | Key Findings |

| Chromen-4-one derivative | Diethylnitrosamine-induced Hepatocellular Carcinoma in rats | Down-regulation of TNF-α and VEGF; modulation of p53, Cyt C, and MMP-9; restoration of Bcl2/Bax balance. researchgate.net |

| 3-(4-hydroxyphenyl)-4-(4-methoxyphenyl)chroman-7-ol | Melanoma cell lines | Demonstrated efficacy as a selective anti-cancer agent. google.com |

These in vivo studies underscore the potential of the chroman scaffold in developing new therapeutic agents and pave the way for future investigations into the specific efficacy of this compound in various disease models.

Novel Chemical Transformations and Synthetic Methodologies

The development of novel and efficient synthetic routes to access structurally diverse chroman derivatives is paramount for advancing their research and application. Recent efforts have focused on creating unnatural amino acids incorporating the chroman moiety and employing metal-catalyzed reactions for the synthesis of the chroman core.

Unnatural alpha-amino acids are invaluable tools in chemical biology and drug discovery, enabling the synthesis of peptides and proteins with novel properties. The incorporation of a chroman moiety into an alpha-amino acid backbone can impart unique conformational constraints and biological activities. Established methods for alpha-amino acid synthesis, such as the Strecker and Gabriel syntheses, can be adapted for this purpose.

The Strecker synthesis involves the reaction of an aldehyde with ammonia (B1221849) and cyanide, followed by hydrolysis. To synthesize an alpha-amino acid with a 2,2-dimethyl-chroman side chain, a suitable aldehyde precursor containing the chroman structure would be required.

The Gabriel synthesis utilizes potassium phthalimide (B116566) to introduce the amino group. A chroman-containing alkyl halide would be reacted with phthalimidomalonic ester, followed by hydrolysis and decarboxylation to yield the desired amino acid.

These classical methods, along with more modern approaches involving enzymatic or asymmetric synthesis, provide a versatile toolkit for creating novel building blocks for peptidomimetics and other bioactive molecules.

Metal-catalyzed reactions have revolutionized the synthesis of heterocyclic compounds, and chromans are no exception. Palladium-catalyzed reactions, in particular, have proven to be highly effective for the construction of the chroman ring system.